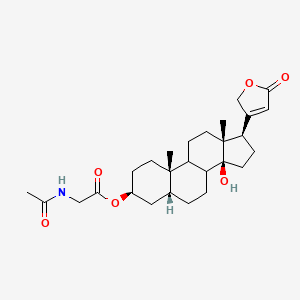
Digitoxigenin 3-acetylaminoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Digitoxigenin 3-acetylaminoacetate is a derivative of digitoxigenin, a cardenolide that is commonly found in the leaves of Digitalis species. Cardenolides are a class of steroidal glycosides known for their potent biological activities, particularly in the treatment of cardiac diseases. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of digitoxigenin 3-acetylaminoacetate typically involves the acetylation of digitoxigenin. One common method includes the reaction of digitoxigenin with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Digitoxigenin 3-acetylaminoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as digitoxigenone.
Reduction: Formation of reduced derivatives like dihydrodigitoxigenin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Digitoxigenin 3-acetylaminoacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential in treating cardiac diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
作用機序
The mechanism of action of digitoxigenin 3-acetylaminoacetate involves its interaction with cellular targets such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, the compound can alter ion gradients across cell membranes, leading to various physiological effects. This mechanism is similar to that of other cardenolides, which are known to increase intracellular calcium levels and enhance cardiac contractility.
類似化合物との比較
Similar Compounds
Digitoxin: Another cardenolide with similar biological activity but different pharmacokinetic properties.
Digoxin: A widely used cardiac glycoside with a shorter half-life compared to digitoxin.
Ouabain: A cardenolide with potent inhibitory effects on the sodium-potassium ATPase enzyme.
Uniqueness
Digitoxigenin 3-acetylaminoacetate is unique due to its specific acetylamino modification, which can influence its pharmacological properties and interactions with biological targets. This modification may enhance its stability, bioavailability, or specificity compared to other cardenolides.
特性
CAS番号 |
42716-84-7 |
|---|---|
分子式 |
C27H39NO6 |
分子量 |
473.6 g/mol |
IUPAC名 |
[(3S,5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-acetamidoacetate |
InChI |
InChI=1S/C27H39NO6/c1-16(29)28-14-24(31)34-19-6-9-25(2)18(13-19)4-5-22-21(25)7-10-26(3)20(8-11-27(22,26)32)17-12-23(30)33-15-17/h12,18-22,32H,4-11,13-15H2,1-3H3,(H,28,29)/t18-,19+,20-,21?,22?,25+,26-,27+/m1/s1 |
InChIキー |
KQQSYNFZOHWYHT-VHNHFDOCSA-N |
異性体SMILES |
CC(=O)NCC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)C |
正規SMILES |
CC(=O)NCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-1-methyl-3-[4-(phenylmethyl)-1-piperazinyl]-1H-indazole](/img/structure/B15342280.png)
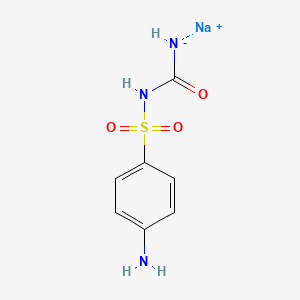
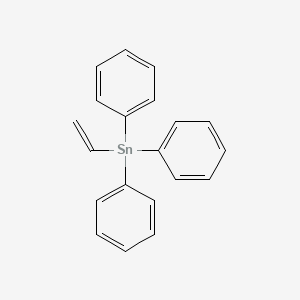
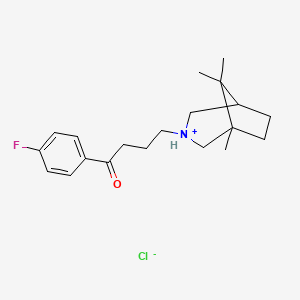

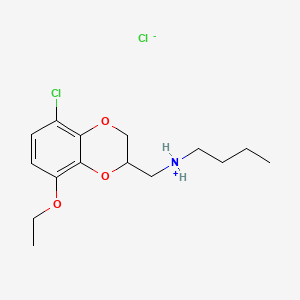
![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)

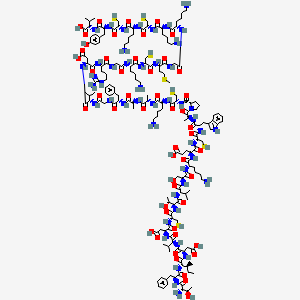
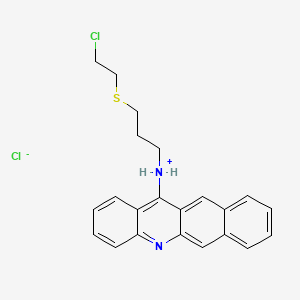
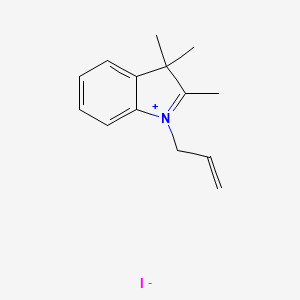
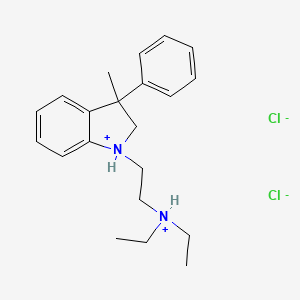

![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)
